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Compound of Interest

Compound Name: Dragmacidin D

Cat. No.: B1256499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dragmacidin D, a complex bis-indole alkaloid isolated from the marine sponge Spongosorites

sp., has garnered significant attention from the scientific community due to its potent and

diverse biological activities. These include cytotoxicity against various cancer cell lines, antiviral

activity, and inhibition of serine/threonine protein phosphatases. This document provides a

comprehensive overview of the total synthesis of Dragmacidin D and its analogues, detailing

key experimental protocols and summarizing relevant biological data to serve as a valuable

resource for researchers in synthetic chemistry, pharmacology, and drug discovery.

Introduction
Dragmacidin D possesses a unique and challenging molecular architecture, featuring a central

pyrazinone core flanked by two indole moieties, one of which is further substituted with a polar

aminoimidazole side chain. The complexity and promising biological profile of Dragmacidin D
have made it a compelling target for total synthesis. Several research groups have successfully

completed its synthesis, employing distinct strategies that offer valuable insights into the

construction of such intricate natural products. This document will focus on two prominent

approaches: the initial total synthesis by Stoltz and a more recent strategy utilizing direct C-H

bond functionalization by Itami and Yamaguchi.
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The total synthesis of Dragmacidin D has been approached through various innovative

strategies. Two of the most notable are the convergent approach by Stoltz and coworkers,

which was the first to be reported, and a more recent, step-economical synthesis by Itami,

Yamaguchi, and coworkers that leverages direct C-H functionalization.[1][2]

The Stoltz Synthesis: A Convergent Approach
The first total synthesis of (±)-Dragmacidin D was achieved by the Stoltz group and relied on a

convergent strategy involving the preparation of three key fragments.[3][4] A key feature of this

synthesis is a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the

core structure. The synthesis is notable for its meticulous control of reaction conditions to

achieve the desired connectivity.[3]
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Caption: Retrosynthetic analysis of the Stoltz synthesis of Dragmacidin D.

The Itami and Yamaguchi Synthesis: A C-H
Functionalization Strategy
More recently, the groups of Itami and Yamaguchi developed a highly efficient total synthesis of

Dragmacidin D by employing a strategy centered around direct C-H bond functionalization.[1]

[5] This approach significantly reduces the number of synthetic steps required for pre-

functionalization of the coupling partners, thereby improving the overall efficiency of the
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synthesis. Key steps include a Pd-catalyzed indole-pyrazine N-oxide C-H/C-H coupling and an

acid-catalyzed indole-pyrazinone C-H/C-H coupling.[5]

Experimental Workflow (Itami/Yamaguchi Approach)
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Caption: Simplified workflow of the Itami/Yamaguchi C-H functionalization approach.
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Experimental Protocols
Detailed experimental protocols for key reactions in the total synthesis of Dragmacidin D are

provided below. These are adapted from the supporting information of the original publications

and are intended for use by trained synthetic chemists.

Key Protocol 1: Suzuki Coupling for Core Assembly
(Stoltz)
This protocol describes a representative Suzuki coupling reaction for the formation of the bis-

indole pyrazinone core.

Materials:

Indole boronic ester derivative

Brominated indole-pyrazinone fragment

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., Na₂CO₃)

Solvent system (e.g., Toluene/Ethanol/Water)

Anhydrous, deoxygenated solvents

Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add the brominated indole-

pyrazinone fragment (1.0 eq) and the indole boronic ester derivative (1.2 eq).

Add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and 2 M aqueous Na₂CO₃).

Deoxygenate the solution by bubbling argon through it for 20-30 minutes.

Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.
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Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor the

reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

coupled product.

Key Protocol 2: Pd-Catalyzed Indole-Pyrazine N-oxide C-
H/C-H Coupling (Itami/Yamaguchi)
This protocol details a key C-H functionalization step for the construction of the indolyl-pyrazine

intermediate.

Materials:

Indole derivative

Pyrazine N-oxide

Palladium catalyst (e.g., Pd(OAc)₂)

Oxidant (e.g., Ag₂CO₃)

Solvent (e.g., 1,4-dioxane)

Anhydrous solvents

Standard glassware for inert atmosphere reactions

Procedure:

In a glovebox or under an inert atmosphere, add the indole derivative (1.0 eq), pyrazine N-

oxide (1.5 eq), Pd(OAc)₂ (0.1 eq), and Ag₂CO₃ (2.0 eq) to a reaction vessel.
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Add anhydrous 1,4-dioxane to the vessel.

Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120 °C) for

the designated time.

Monitor the reaction by TLC or LC-MS.

Once the reaction is complete, cool the mixture to room temperature and filter through a pad

of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the indolyl-pyrazine

product.

Quantitative Data Summary
The following tables summarize key quantitative data from the total syntheses of Dragmacidin
D and the biological activities of Dragmacidin D and its analogues.

Table 1: Comparison of Total Synthesis Approaches for Dragmacidin D

Parameter Stoltz Synthesis (Racemic)
Itami/Yamaguchi Synthesis
(Racemic)

Longest Linear Sequence ~17 steps ~12 steps

Overall Yield Not explicitly stated Not explicitly stated

Key Bond Formations Suzuki Cross-Coupling Direct C-H Arylation

Key Catalyst Pd(PPh₃)₄ Pd(OAc)₂

Starting Materials
Commercially available indoles

and other simple precursors

Substituted indoles and

pyrazine N-oxide

Table 2: Biological Activity of Dragmacidin D and Analogues
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Compound Target/Assay IC₅₀ / Activity Reference

Dragmacidin D
Protein Phosphatase

1 (PP1)

Inhibitor (potency

varies in reports)
[1]

Protein Phosphatase

2A (PP2A)

Inhibitor (potency

varies in reports)
[1]

Triple-Negative Breast

Cancer (TNBC)

Spheroids (MDA-MB-

231)

IC₅₀ = 8 ± 1 µM

(induces apoptosis)
[6][7]

Triple-Negative Breast

Cancer (TNBC)

Spheroids (MDA-MB-

468)

IC₅₀ = 16 ± 0.6 µM

(induces apoptosis)
[6][7]

Dragmacidin I HeLa cell line IC₅₀ = 2.8 µM [8]

A549 cell line IC₅₀ = 3.5 µM [8]

Dragmacidin J HeLa cell line IC₅₀ = 4.2 µM [8]

A549 cell line IC₅₀ = 5.1 µM [8]

Mechanism of Action and Signaling Pathways
Dragmacidin D and several of its analogues have been identified as inhibitors of

serine/threonine protein phosphatases, particularly PP1 and PP2A.[1][8] These enzymes play

crucial roles in regulating a multitude of cellular processes, and their inhibition can lead to

hyperphosphorylation of their substrate proteins, ultimately triggering cellular responses such

as cell cycle arrest and apoptosis.

In the context of cancer, the inhibition of PP1 and/or PP2A by Dragmacidin D is believed to be

a key driver of its pro-apoptotic effects.[8] For instance, in triple-negative breast cancer cells,

treatment with Dragmacidin D leads to the induction of apoptosis, as evidenced by the

cleavage of caspase 3/7.[6][7]

Proposed Signaling Pathway for Dragmacidin D-Induced Apoptosis
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Caption: Proposed mechanism of Dragmacidin D-induced apoptosis via inhibition of

PP1/PP2A.
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The total synthesis of Dragmacidin D and its analogues represents a significant achievement

in natural product synthesis, showcasing the power of modern synthetic methodologies. The

development of both convergent and C-H functionalization-based approaches provides

versatile platforms for the generation of these complex molecules. The potent biological

activities of Dragmacidin D, particularly its ability to induce apoptosis in cancer cells through

the inhibition of protein phosphatases, underscore its potential as a lead compound in drug

discovery. The protocols and data presented herein are intended to facilitate further research

into the synthesis, biological evaluation, and therapeutic development of this important class of

marine natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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